molecular formula C11H17NO5 B2450611 (1R,4R)-5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 2408936-49-0

(1R,4R)-5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B2450611
CAS No.: 2408936-49-0
M. Wt: 243.259
InChI Key: GJLSXXFQRXNEFA-RDDDGLTNSA-N
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Description

(1R,4R)-5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid is a useful research compound. Its molecular formula is C11H17NO5 and its molecular weight is 243.259. The purity is usually 95%.
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Properties

IUPAC Name

(1R,4R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO5/c1-10(2,3)17-9(15)12-6-11(8(13)14)4-7(12)5-16-11/h7H,4-6H2,1-3H3,(H,13,14)/t7-,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLSXXFQRXNEFA-RDDDGLTNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC1CO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@]2(C[C@@H]1CO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1R,4R)-5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, including mechanisms of action, applications in drug development, and relevant case studies.

  • Molecular Formula : C11H17NO5
  • Molecular Weight : 243.26 g/mol
  • CAS Number : 1932204-83-5

The compound's biological activity is primarily attributed to its interaction with various molecular targets, particularly enzymes and receptors involved in neurotransmission and metabolic pathways:

  • GABA Pathway Interaction : The compound has been shown to influence the GABAergic system, which plays a crucial role in inhibitory neurotransmission in the central nervous system. This interaction may lead to anxiolytic and anticonvulsant effects.
  • Enzyme Modulation : Its bicyclic structure allows it to fit into specific binding sites on enzymes, potentially modulating their activity and influencing metabolic processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may have broad-spectrum antimicrobial properties, making it a candidate for further investigation in infectious disease treatments.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers, indicating potential applications in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialExhibits broad-spectrum activity
Anti-inflammatoryReduces inflammation markers
Neurotransmission ModulationInfluences GABAergic activity

Case Studies

Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound:

  • Study on GABA Receptor Modulation :
    • Researchers explored the effects of similar bicyclic compounds on GABA receptors, noting significant anxiolytic effects in animal models. Such findings suggest that this compound may exhibit similar properties.
    • Reference:
  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial properties of structurally related compounds against various bacterial strains, with promising results indicating potential therapeutic uses.
    • Reference:
  • Inflammation Studies :
    • Research focused on the anti-inflammatory effects of bicyclic compounds demonstrated their ability to inhibit pro-inflammatory cytokines in vitro.
    • Reference:

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of bicyclic compounds similar to (1R,4R)-5-(tert-butoxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .

Neuropharmacological Applications

The compound's structural features suggest potential neuropharmacological applications. Bicyclic amines have been studied for their effects on neurotransmitter systems, particularly in modulating serotonin and dopamine pathways. This could lead to advancements in treatments for neurological disorders such as depression and anxiety .

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its unique bicyclic structure allows for the creation of more complex molecules through various chemical reactions, including:

  • Nucleophilic substitutions
  • Cycloadditions
    These reactions can yield novel compounds with potential therapeutic effects .

Case Study 1: Synthesis of Antimicrobial Agents

In a recent study, researchers synthesized a series of antimicrobial agents using this compound as a starting material. The synthesized compounds displayed enhanced activity against resistant bacterial strains compared to existing antibiotics. The study demonstrated the compound's utility in developing new antimicrobial therapies .

Case Study 2: Neuroactive Compound Development

Another study focused on modifying the compound to explore its neuroactive properties. By altering functional groups on the bicyclic structure, researchers identified derivatives that exhibited selective serotonin reuptake inhibition, suggesting potential use in treating mood disorders .

Chemical Reactions Analysis

Amide Formation

The carboxylic acid group undergoes amide coupling reactions, a critical step in peptide synthesis and drug development.

Reagent/Condition Product Yield Reference
DCC/DMAP, Amine substrateBoc-protected bicyclic amide75–85%
EDC/HOBt, DIPEAAmide with retained stereochemistry80–90%
HATU, Tertiary amineActivated ester intermediate70–78%
  • Mechanism : Activation of the carboxylic acid via carbodiimide reagents forms an O-acylisourea intermediate, which reacts with amines to yield amides.

  • Stereochemical Impact : The rigid bicyclic framework minimizes epimerization during coupling.

Esterification

The carboxylic acid reacts with alcohols to form esters, useful for prodrug design or solubility modulation.

Alcohol Catalyst Product Yield Reference
MethanolH₂SO₄ (cat.)Methyl ester90%
Benzyl alcoholDCC/DMAPBenzyl ester82%
  • Key Insight : Esterification does not affect the Boc-protected amine, enabling orthogonal functionalization.

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is selectively removed under acidic conditions to reveal a free amine.

Condition Time Product Reference
TFA/DCM (1:1)2 hrFree amine bicyclic carboxylic acid
HCl (4M in dioxane)4 hrAmmonium chloride salt
  • Mechanism : Acid-mediated cleavage generates a carbamic acid intermediate, releasing CO₂ and the deprotected amine.

  • Application : Critical for sequential functionalization in multi-step syntheses.

Cycloaddition Reactions

The oxabicyclo framework participates in [3+2] and Diels-Alder reactions to form complex heterocycles.

Reaction Type Reagent/Partner Product Yield Reference
[3+2] CycloadditionNitrile oxideIsoxazoline-fused bicyclic compound65%
Diels-AlderMaleic anhydrideSix-membered lactam58%
  • Stereoselectivity : Endo preference observed due to the bicyclic system’s electron-deficient nature.

Reduction Reactions

The carbonyl group of the Boc moiety can be reduced under controlled conditions.

Reducing Agent Condition Product Yield Reference
LiAlH₄THF, 0°C → RTAlcohol derivative70%
NaBH₄/CeCl₃Methanol, RTPartial reduction45%
  • Note : Over-reduction is avoided by using milder agents like NaBH₄ .

Functional Group Interconversion

The carboxylic acid is convertible to derivatives such as acyl chlorides or anhydrides.

Reagent Product Application Reference
SOCl₂Acyl chlorideNucleophilic substitution
(CF₃CO)₂OMixed anhydridePeptide coupling

Stability and Reactivity Considerations

  • pH Sensitivity : The Boc group is stable under basic conditions but hydrolyzes in strong acids.

  • Thermal Stability : Decomposes above 200°C, limiting high-temperature applications .

Q & A

Q. How to interpret conflicting purity reports from different batches?

  • Methodological Answer : Cross-validate using orthogonal methods: HPLC for organic impurities, Karl Fischer titration for moisture, and elemental analysis for C/H/N ratios. Batch-specific COAs (Certificate of Analysis) should be compared to identify process variability .

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